Lipophilicity Advantage Over 1-Aza-15-crown-5
The target compound exhibits a predicted LogP of −0.183 [1], compared to an ACD/LogP of −1.49 for 1-aza-15-crown-5 and a LogP of −0.639 for 15-crown-5 [2]. The ΔLogP of +1.31 versus 1-aza-15-crown-5 corresponds to an approximately 20.4-fold higher octanol–water partition coefficient. The LogP of −0.183 also places the compound closer to neutral lipophilicity than either comparator, improving compatibility with moderately non-polar environments.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.183 (SIELC, predicted) |
| Comparator Or Baseline | 1-Aza-15-crown-5: ACD/LogP = −1.49 (ChemSpider); 15-Crown-5: LogP = −0.639 (Wikipedia) |
| Quantified Difference | ΔLogP = +1.31 vs. 1-aza-15-crown-5 (~20.4× higher partition); ΔLogP = +0.456 vs. 15-crown-5 (~2.9× higher partition) |
| Conditions | Predicted/computed LogP values from ACD/Labs Percepta (aza-15-crown-5), SIELC proprietary algorithm (target), and standard reference data (15-crown-5) |
Why This Matters
A 20-fold difference in partition coefficient directly governs extraction efficiency in liquid–liquid separations, membrane transport in ion-selective electrode (ISE) formulations, and organic-phase compatibility in biphasic catalytic systems—all critical procurement decision factors.
- [1] SIELC Technologies, (11R*,15R*)-11,15-Dimethyl-1,4,7,10-tetraoxa-13-azacyclopentadecane, LogP = −0.183. https://sielc.com/11r15r-1115-dimethyl-14710-tetraoxa-13-azacyclopentadecane View Source
- [2] Wikipedia, 15-Crown-5, LogP = −0.639. https://en.wikipedia.org/wiki/15-Crown-5 View Source
